molecular formula C19H17NO4 B12196903 N-(2,5-dimethoxyphenyl)-1-benzoxepine-4-carboxamide

N-(2,5-dimethoxyphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B12196903
M. Wt: 323.3 g/mol
InChI Key: KWJIBNSWVWTWDY-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-1-benzoxepine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxepine ring substituted with a dimethoxyphenyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-1-benzoxepine-4-carboxamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with appropriate reagents to form the benzoxepine ring. This is followed by the introduction of the carboxamide group through amide bond formation. Common reagents used in these reactions include strong acids or bases, and the reactions are often carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-1-benzoxepine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.

Comparison with Similar Compounds

N-(2,5-dimethoxyphenyl)-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C19H17NO4/c1-22-15-7-8-18(23-2)16(12-15)20-19(21)14-9-10-24-17-6-4-3-5-13(17)11-14/h3-12H,1-2H3,(H,20,21)

InChI Key

KWJIBNSWVWTWDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3OC=C2

Origin of Product

United States

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